

Application Notes & Protocols for DSM705 in Malaria Animal Model Studies

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Compound of Interest

Compound Name: DSM705

Cat. No.: B15559597

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Introduction

DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the pyrimidine biosynthesis pathway in malaria parasites.[1][2][3] Unlike the mammalian host, Plasmodium species rely exclusively on the de novo synthesis of pyrimidines, making DHODH an attractive target for antimalarial drug development.[4] **DSM705**, a pyrrole-based compound, has demonstrated significant activity against both *P. falciparum* and *P. vivax* strains in vitro and has shown efficacy in animal models, positioning it as a promising candidate for malaria treatment and prevention.[1][2][4]

These application notes provide an overview of **DSM705**'s mechanism of action, summaries of its in vitro and in vivo activity, and detailed protocols for its use in preclinical animal studies.

Mechanism of Action

DSM705 selectively inhibits the Plasmodium DHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthetic pathway. This inhibition depletes the parasite's pyrimidine pool, which is essential for the synthesis of DNA, RNA, and other vital macromolecules, ultimately leading to parasite death. A key advantage of **DSM705** is its high selectivity for the parasite enzyme over the human homolog, which minimizes the potential for host toxicity.[1][2][5]

Caption: Mechanism of action of **DSM705** targeting Plasmodium DHODH.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **DSM705** from in vitro and in vivo animal studies.

Table 1: In Vitro Activity of **DSM705**

Target	Species/Strain	Assay Type	Value	Unit	Reference
DHODH	P. falciparum	IC50	95	nM	[1][2]
DHODH	P. vivax	IC50	52	nM	[1][2]

| Whole Cell | P. falciparum (3D7) | EC50 | 12 | nM |[1][2] |

Table 2: Pharmacokinetic Parameters of **DSM705** in Swiss Outbred Mice

Dose (mg/kg)	Route	Bioavailability (F)	t1/2 (h)	Cmax (µM)	CL (mL/min/kg)	Vss (L/kg)	Reference
2.6	p.o.	74%	3.4	2.6	-	-	[1][2]
24	p.o.	70%	4.5	20	-	-	[1][2]

| 2.3 | i.v. | - | - | - | 2.8 | 1.3 |[1][2] |

Table 3: In Vivo Efficacy of **DSM705** in a P. berghei Mouse Model

Dose (mg/kg)	Dosing Regimen	Result	Reference
3 - 200	p.o. twice a day for 6 days	Dose-dependent parasite killing	[1][2]
50	p.o. twice a day for 6 days	Maximum rate of parasite killing	[1][2]

| 50 - 200 | p.o. twice a day for 6 days | Full suppression of parasitemia by days 7-8 [[1](#)][[2](#)] |

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and pharmacokinetics of **DSM705** in rodent models of malaria. These protocols are based on standard methodologies used in antimalarial drug discovery.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol 1: In Vivo Efficacy Assessment in a *P. berghei* Mouse Model

This protocol describes a 4-day suppressive test to evaluate the efficacy of **DSM705** against the blood stages of *Plasmodium berghei* in mice.[\[5\]](#)

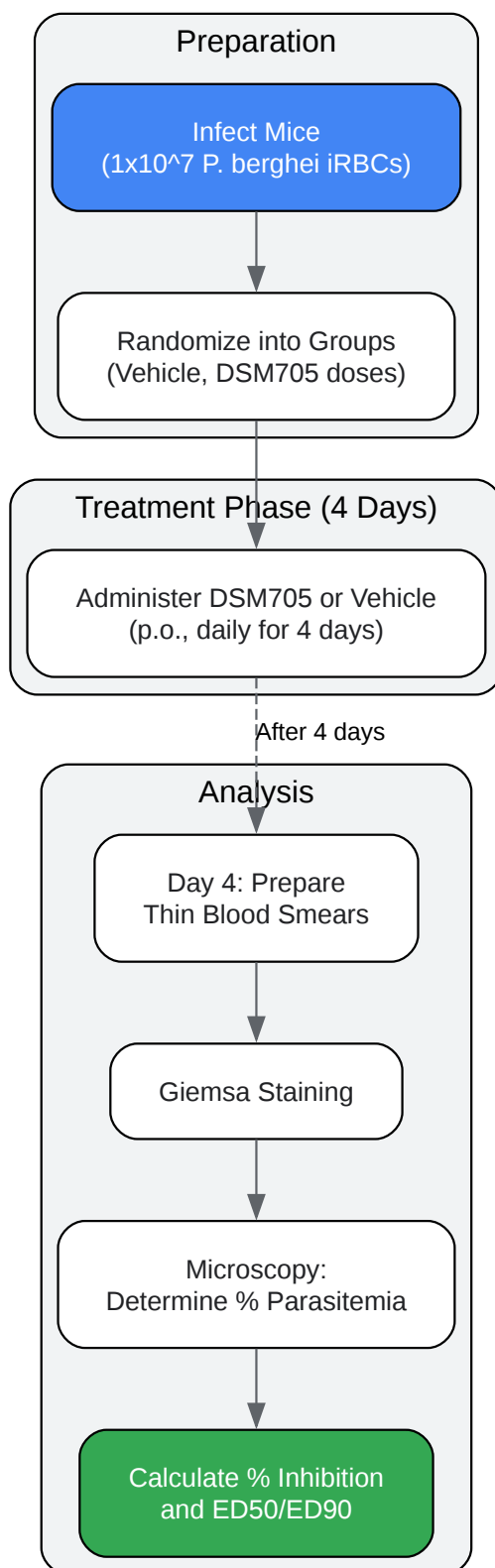
Objective: To determine the dose-dependent efficacy of **DSM705** in reducing parasitemia in *P. berghei*-infected mice.

Materials:

- **DSM705**
- Vehicle solution (e.g., 0.5% hydroxyethylcellulose, 0.2% Tween 80 in water)
- *P. berghei* (e.g., ANKA strain) infected donor mouse
- 6-8 week old female Swiss outbred mice (or other appropriate strain)[\[7\]](#)
- Phosphate-buffered saline (PBS)
- Giemsa stain
- Microscope slides
- Oral gavage needles
- Syringes and needles for infection

Procedure:

- **Parasite Preparation:** Collect blood from a donor mouse with a rising parasitemia of 5-10%. Dilute the blood in PBS to a concentration that will allow for the inoculation of 1×10^7 infected red blood cells (iRBCs) in a 0.2 mL volume.
- **Infection (Day 0):** Inoculate naive mice intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 mL of the prepared parasite suspension.
- **Animal Grouping:** Randomize the infected mice into groups (n=3-5 mice per group), including a vehicle control group and multiple **DSM705** treatment groups at varying doses (e.g., 10, 30, 100 mg/kg).
- **Drug Administration (Day 0 to Day 3):**
 - Approximately 2-4 hours post-infection, begin drug administration.
 - Administer the assigned dose of **DSM705** or vehicle to each mouse via oral gavage (p.o.).
 - Repeat the administration once or twice daily for a total of 4 days.
- **Monitoring Parasitemia (Day 4):**
 - On day 4, prepare thin blood smears from a tail snip of each mouse.
 - Fix the smears with methanol and stain with 10% Giemsa solution.
 - Determine the percentage of iRBCs by counting at least 1,000 total red blood cells under a microscope.
- **Data Analysis:**
 - Calculate the average parasitemia for each group.
 - Determine the percent inhibition of parasite growth for each treatment group relative to the vehicle control group using the formula: $\% \text{ Inhibition} = 100 - [(\text{Mean Parasitemia of Treated Group} / \text{Mean Parasitemia of Control Group}) \times 100]$
 - Calculate the ED50 and ED90 values (the dose required to inhibit parasite growth by 50% and 90%, respectively) using appropriate statistical software.



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Caption: Workflow for the 4-day suppressive test in mice.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines the procedure for determining key pharmacokinetic parameters of **DSM705** in mice following oral and intravenous administration.[1][2][5]

Objective: To assess the oral bioavailability, half-life ($t_{1/2}$), maximum concentration (C_{max}), and other PK parameters of **DSM705** in mice.

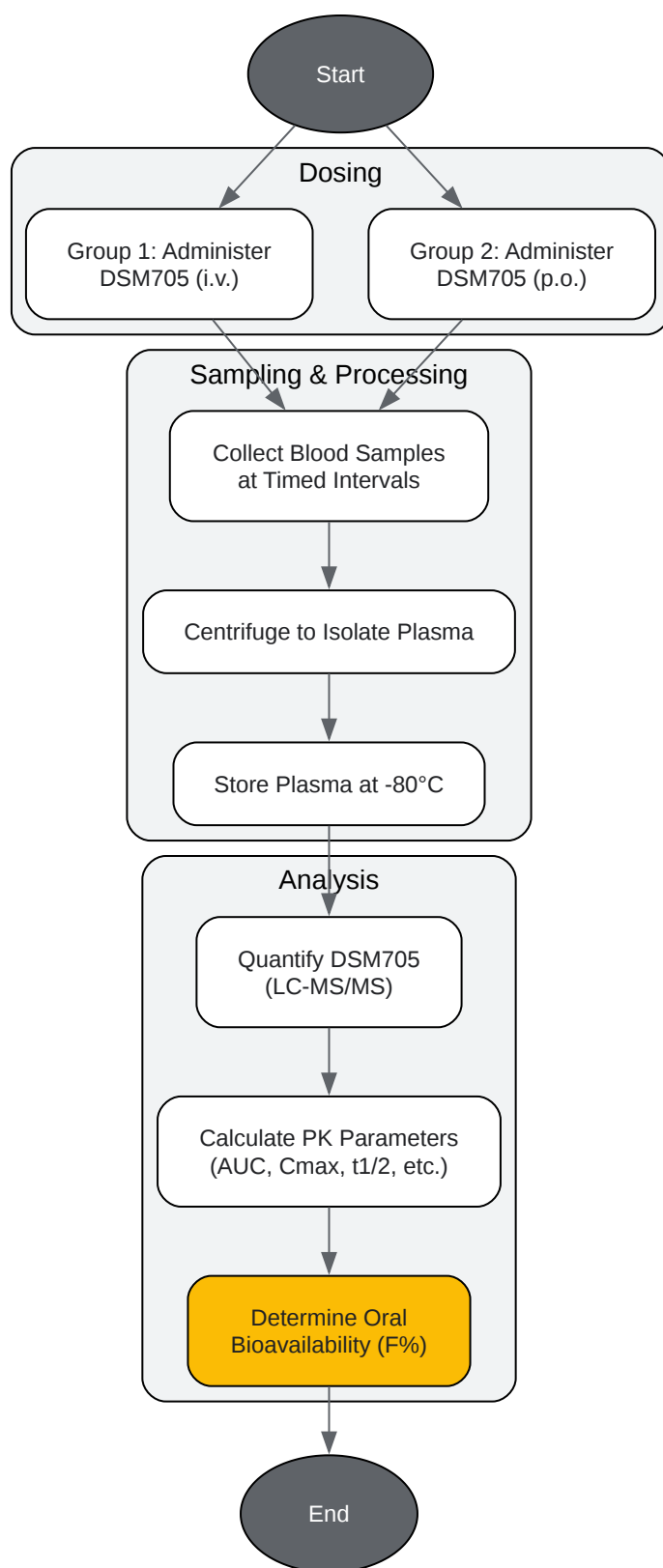
Materials:

- **DSM705** formulated for oral (p.o.) and intravenous (i.v.) administration.
- 8-10 week old male CD-1 mice (or other appropriate strain).[5]
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
- Centrifuge.
- LC-MS/MS system for bioanalysis.

Procedure:

- Animal Grouping and Dosing:
 - Divide mice into two main groups: oral (p.o.) and intravenous (i.v.). Use at least 3-5 mice per time point for each route.
 - Administer a single dose of **DSM705** to each mouse. For example, 10 mg/kg for the oral group and 2-5 mg/kg for the intravenous group.[5]
- Blood Sampling:
 - Collect blood samples (~50-100 μ L) at designated time points post-dosing.
 - Suggested time points:
 - i.v. group: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]
 - p.o. group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

- Collect blood via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.
- Plasma Preparation:
 - Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
 - Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of **DSM705** in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis:
 - Use non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
 - Key parameters include: C_{max}, T_{max}, Area Under the Curve (AUC), clearance (CL), volume of distribution (V_{ss}), and terminal half-life (t_{1/2}).
 - Calculate oral bioavailability (F) using the formula: $F (\%) = (AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$



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Caption: Logical workflow for a mouse pharmacokinetic study.

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